4-Chloro-3-fluoroaniline: A Comprehensive Technical Guide for Researchers
4-Chloro-3-fluoroaniline: A Comprehensive Technical Guide for Researchers
CAS Number: 367-22-6
Synonyms: 3-Fluoro-4-chloroaniline, 4-Chloro-3-fluorobenzenamine
This technical guide provides an in-depth overview of 4-Chloro-3-fluoroaniline, a key halogenated aniline derivative utilized extensively in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, safety and handling, and significant applications.
Core Properties and Data
4-Chloro-3-fluoroaniline is a dihalogenated aniline that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern, with a chlorine atom at the 4-position and a fluorine atom at the 3-position of the aniline ring, imparts specific reactivity and properties that are leveraged in the development of novel compounds.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for 4-Chloro-3-fluoroaniline.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅ClFN | [2] |
| Molecular Weight | 145.56 g/mol | [2] |
| Appearance | White to pale cream or grey crystals or powder | |
| Melting Point | 58-62 °C | |
| Boiling Point | 226 °C (lit.) | [2] |
| Density | ~1.349 g/cm³ (predicted) | [2] |
| Flash Point | 60 - 62 °C | |
| Solubility | Soluble in methanol. | [2] |
| Spectroscopic Data | Interpretation Highlights | Reference(s) |
| ¹H NMR | The spectrum displays characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine and chlorine substituents, and a signal for the amine protons. | [3][4][5] |
| IR Spectroscopy | Key peaks include N-H stretching vibrations for the amine group, as well as C-Cl, C-F, and aromatic C-H bond vibrations. | [6][7][8] |
| Mass Spectrometry | The mass spectrum shows a characteristic isotopic pattern for a monochlorinated compound, with a molecular ion peak (M+) at m/z 145 and an M+2 peak at m/z 147 in an approximate 3:1 ratio. | [9][10] |
Synthesis and Purification
The most common and efficient industrial synthesis of 4-Chloro-3-fluoroaniline involves the reduction of 3-chloro-4-fluoronitrobenzene.[11] Catalytic hydrogenation is a widely used method due to its high yield and purity of the final product.[11][12]
Experimental Protocols
1. Synthesis via Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene
This protocol describes a common method for the synthesis of 4-Chloro-3-fluoroaniline.
-
Materials: 3-chloro-4-fluoronitrobenzene, 1% Platinum on Carbon (Pt/C) or 10% Palladium on Carbon (Pd/C) catalyst, Methanol, Hydrogen gas, Nitrogen gas.[12][13][14]
-
Equipment: High-pressure reactor (autoclave) with stirring, heating, and gas inlet capabilities, filtration apparatus.[13]
-
Procedure:
-
Charge the autoclave with 3-chloro-4-fluoronitrobenzene and the catalyst (e.g., a substrate to catalyst ratio of 200-400:1 by weight).[12][13]
-
Seal the reactor and purge thoroughly with nitrogen gas to create an inert atmosphere.[13]
-
Purge the reactor with hydrogen gas.[13]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1-5 MPa).[12]
-
Heat the mixture to a temperature between 50-100 °C with vigorous stirring.[12]
-
Maintain the reaction for 1-10 hours, monitoring the reaction progress by techniques such as TLC or HPLC until the starting material is consumed.[12]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture while hot to remove the catalyst. The crude product is obtained after solvent removal.[12]
-
2. Purification by Recrystallization
-
Materials: Crude 4-Chloro-3-fluoroaniline, Ethanol, Deionized water, Activated carbon (optional).[15]
-
Equipment: Erlenmeyer flasks, heating mantle or hot plate, Buchner funnel, vacuum flask.[15]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.[15]
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.[15]
-
Perform a hot filtration to remove the activated carbon or any insoluble impurities.[15]
-
Slowly add hot deionized water to the hot ethanol solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[16]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[15]
-
3. Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.[17]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.[17]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).[18]
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL) and dilute as necessary.[19]
Applications in Drug Discovery and Development
4-Chloro-3-fluoroaniline is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its halogenated structure is often crucial for modulating the pharmacological properties of the final drug molecule.
Role in the Synthesis of Antimalarial and Anticancer Agents
This compound serves as a key building block for a variety of therapeutic agents. For instance, it is used in the synthesis of potent antimalarial agents, where the chloro and fluoro substituents significantly enhance the drug's efficacy against the Plasmodium falciparum parasite.[1] Furthermore, it is a precursor in the synthesis of quinazoline-based anticancer drugs.[1]
One of the most notable applications of 4-Chloro-3-fluoroaniline is in the synthesis of Gefitinib , a tyrosine kinase inhibitor used in the treatment of certain types of non-small cell lung cancer. The aniline moiety of 4-Chloro-3-fluoroaniline is incorporated into the quinazoline core of Gefitinib, a critical interaction for its biological activity.
Safety and Handling
4-Chloro-3-fluoroaniline is classified as a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.
-
Irritation: It can cause skin and serious eye irritation.
-
Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Visualized Workflows and Pathways
To further elucidate the practical applications and synthesis of 4-Chloro-3-fluoroaniline, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and purification of 4-Chloro-3-fluoroaniline.
Caption: Role of 4-Chloro-3-fluoroaniline in the synthesis pathway of Gefitinib.
References
- 1. ossila.com [ossila.com]
- 2. rsc.org [rsc.org]
- 3. 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Chloro-3-fluoroaniline(367-22-6) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 3-Chloro-4-fluoroaniline(367-21-5) IR Spectrum [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
